5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-amino-1-cyclohexylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,11H2 |
InChI Key |
DOVHNXWIFAGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-1-cyclohexyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. Compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a series of pyrazole derivatives were synthesized and tested for their antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds similar to this compound exhibited IC50 values indicating significant inhibition of cell proliferation . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell survival.
Thrombin Inhibition
Another notable application is in the development of thrombin inhibitors. Pyrazole-based compounds have been synthesized that act as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade. These inhibitors can potentially be used for therapeutic purposes in conditions such as thrombosis .
Agrochemical Applications
Pyrazole derivatives are also explored in agrochemistry for their herbicidal and fungicidal properties. The structural characteristics of compounds like this compound allow for the development of new agrochemicals that can target specific pests or diseases while minimizing environmental impact .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the cyclohexyl group or the aldehyde functionality can significantly influence biological activity. Researchers have synthesized various analogs to determine how changes affect antimicrobial and anticancer properties, leading to the identification of more potent compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives have been studied as inhibitors of various enzymes, including kinases and proteases . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position critically influences solubility, reactivity, and biological activity. Key analogs and their properties are summarized below:
Key Observations:
- Reactivity: The aldehyde group in the target compound and its methyl analog allows for nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in the phenyl derivative enables salt formation or esterification .
- Steric Effects: The bulky cyclohexyl group may hinder interactions in enzyme-binding pockets compared to smaller substituents like methyl .
Crystallographic and Structural Insights
X-ray crystallography data for pyrazole derivatives highlight differences in molecular geometry:
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a planar pyrazole ring with a dihedral angle of 8.2° between the phenyl and pyrazole rings. The carboxylic acid group forms strong intermolecular hydrogen bonds (O–H···N), stabilizing the crystal lattice .
- Methyl-substituted analogs (e.g., 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde) display shorter bond lengths at the aldehyde group (C=O ~1.21 Å), consistent with higher electrophilicity .
Biological Activity
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a cyclohexyl substituent at the first position, along with a formyl group at the fourth position of the pyrazole ring. Its unique structure enables significant interactions with biological systems, influencing various physiological processes.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through several methods, often involving reactions that favor the formation of the pyrazole ring. The compound's molecular formula is CHNO, indicating a complex structure that contributes to its reactivity and biological interactions .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit various cancer cell lines by targeting specific proteins involved in tumor growth. For instance, it has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The compound's ability to bind irreversibly to FGFRs enhances its potential as a therapeutic agent.
Enzyme Inhibition
This compound has demonstrated significant enzyme inhibition capabilities. It interacts with enzymes and proteins, modulating their functions through binding interactions. This property is crucial for understanding the compound's mechanism of action in biological systems. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, with low nanomolar IC values .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The mechanism behind this activity may involve interference with microbial metabolic pathways or structural components essential for survival .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole-4-carbaldehyde | Methyl group at position 3 | Enhanced lipophilicity may influence bioavailability |
| 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Chlorine substituent at position 5 | More reactive towards nucleophiles due to electronegative chlorine |
| 5-Cyclohexylamino-3-methyl-1H-pyrazole | Cyclohexyl group at position 5 | Potentially different pharmacological profiles |
This table illustrates how variations in substituents affect the biological activities and chemical properties of related pyrazoles, making them suitable for diverse applications in medicinal chemistry .
Study on FGFR Inhibition
A recent study evaluated the efficacy of this compound against FGFRs in different cancer cell lines. The results showed that this compound effectively suppressed cell proliferation in NCI-H520 lung cancer cells with an IC value of 19 nM, indicating its potential as a targeted therapy for cancers driven by aberrant FGFR signaling .
Antimicrobial Efficacy
In another investigation, derivatives of 5-amino-1-cyclohexyl-1H-pyrazole were tested for their antimicrobial activities against various bacterial strains using microplate Alamar Blue assays. The results demonstrated significant inhibition rates, suggesting that these compounds could be developed into new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
